molecular formula C17H12FN5OS B14922577 3-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-2-sulfanylquinazolin-4(3H)-one

3-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-2-sulfanylquinazolin-4(3H)-one

Cat. No.: B14922577
M. Wt: 353.4 g/mol
InChI Key: IYCHRUBMSHUPNS-UHFFFAOYSA-N
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Description

3-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-2-sulfanylquinazolin-4(3H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a quinazoline core, a triazole ring, and a fluorobenzyl group. It has garnered interest in the scientific community due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-2-sulfanylquinazolin-4(3H)-one typically involves multiple steps. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of a quinazoline derivative, followed by the introduction of the triazole ring through a cycloaddition reaction. The final step often involves the incorporation of the fluorobenzyl group via nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve the use of advanced techniques such as microwave-assisted synthesis to enhance reaction efficiency and yield. This method can significantly reduce reaction times and improve product purity compared to conventional heating methods .

Chemical Reactions Analysis

Types of Reactions

3-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-2-sulfanylquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The fluorobenzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially different biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-2-sulfanylquinazolin-4(3H)-one involves its interaction with specific molecular targets. The triazole ring and quinazoline core are known to interact with enzymes and receptors in biological systems, potentially inhibiting their activity. This inhibition can lead to the disruption of critical cellular processes, resulting in antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that the compound may interfere with DNA synthesis and repair mechanisms .

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole derivatives: These compounds share the triazole ring and have been studied for their biological activities.

    Quinazoline derivatives: Compounds with a quinazoline core are known for their pharmacological properties, including anticancer and antimicrobial activities.

Uniqueness

What sets 3-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-2-sulfanylquinazolin-4(3H)-one apart is the combination of the triazole ring, quinazoline core, and fluorobenzyl group. This unique structure may confer enhanced biological activity and specificity compared to other similar compounds. The presence of the fluorobenzyl group, in particular, can influence the compound’s lipophilicity and ability to cross cell membranes, potentially enhancing its efficacy .

Properties

Molecular Formula

C17H12FN5OS

Molecular Weight

353.4 g/mol

IUPAC Name

3-[1-[(2-fluorophenyl)methyl]-1,2,4-triazol-3-yl]-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C17H12FN5OS/c18-13-7-3-1-5-11(13)9-22-10-19-16(21-22)23-15(24)12-6-2-4-8-14(12)20-17(23)25/h1-8,10H,9H2,(H,20,25)

InChI Key

IYCHRUBMSHUPNS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C=NC(=N2)N3C(=O)C4=CC=CC=C4NC3=S)F

Origin of Product

United States

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